molecular formula C10H20O3 B14273855 3-Hydroxy-2,2-dimethylpropyl pentanoate CAS No. 153176-92-2

3-Hydroxy-2,2-dimethylpropyl pentanoate

Cat. No.: B14273855
CAS No.: 153176-92-2
M. Wt: 188.26 g/mol
InChI Key: YHEZAKLIYKXLJR-UHFFFAOYSA-N
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Description

3-Hydroxy-2,2-dimethylpropyl pentanoate is an organic compound with the molecular formula C10H20O4. It is an ester formed from the reaction of 3-hydroxy-2,2-dimethylpropanol and pentanoic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,2-dimethylpropyl pentanoate typically involves the esterification reaction between 3-hydroxy-2,2-dimethylpropanol and pentanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,2-dimethylpropyl pentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,2-dimethylpropyl pentanoate or 3-carboxy-2,2-dimethylpropyl pentanoate.

    Reduction: Formation of 3-hydroxy-2,2-dimethylpropanol and pentanol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,2-dimethylpropyl pentanoate has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes and other biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,2-dimethylpropyl pentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,2-dimethylpropyl acetate: Similar structure but with an acetate group instead of a pentanoate group.

    3-Hydroxy-2,2-dimethylpropyl butanoate: Similar structure but with a butanoate group instead of a pentanoate group.

    3-Hydroxy-2,2-dimethylpropyl hexanoate: Similar structure but with a hexanoate group instead of a pentanoate group.

Uniqueness

3-Hydroxy-2,2-dimethylpropyl pentanoate is unique due to its specific ester group, which imparts distinct chemical and physical properties. The pentanoate group provides a balance between hydrophobicity and hydrophilicity, making the compound versatile for various applications.

Properties

CAS No.

153176-92-2

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

(3-hydroxy-2,2-dimethylpropyl) pentanoate

InChI

InChI=1S/C10H20O3/c1-4-5-6-9(12)13-8-10(2,3)7-11/h11H,4-8H2,1-3H3

InChI Key

YHEZAKLIYKXLJR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)OCC(C)(C)CO

Origin of Product

United States

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